molecular formula C10H7BrClNO B15300000 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Cat. No.: B15300000
M. Wt: 272.52 g/mol
InChI Key: QDIVCLICYPFSFU-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 1-(6-bromo-1H-indol-3-yl)-2-aminoethan-1-one, while coupling reactions can introduce aryl or vinyl groups to the indole ring.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell signaling pathways, potentially leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic compound that belongs to the indole family, notable for its unique combination of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrClN\text{C}_{10}\text{H}_{8}\text{BrClN}

This structure includes a brominated indole moiety and a chloroethanone functional group, which are essential for its biological activity. The presence of these halogen atoms contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, the compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of approximately 16 µg/mL . This activity is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)16
Cryptococcus neoformans≤0.25

Anticancer Potential

The indole core of this compound is known to modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research. Preliminary studies suggest that derivatives of indole compounds, including this compound, can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

Binding to Enzymes: The compound may interact with specific enzymes, either inhibiting or activating their functions. This interaction can lead to alterations in metabolic pathways critical for microbial survival or cancer cell proliferation.

Modulation of Receptors: It is believed that the compound can bind to cell surface receptors, influencing cellular signaling pathways. This modulation can affect processes such as cell growth, differentiation, and apoptosis.

Gene Expression Regulation: The compound may also impact gene expression by interacting with transcription factors or other regulatory proteins, further influencing cellular responses .

Research Findings and Case Studies

Recent studies have focused on synthesizing analogues of this compound to explore their biological activities further. For instance:

  • A set of derivatives was evaluated for their antibacterial properties, revealing that certain modifications significantly enhanced activity against MRSA while maintaining low cytotoxicity levels .
  • Another study highlighted the potential use of indole-based inhibitors as potentiators for enhancing antibiotic effects against resistant bacterial strains, demonstrating the compound's applicability in overcoming antibiotic resistance .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-2-chloroethanone

InChI

InChI=1S/C10H7BrClNO/c11-6-1-2-7-8(10(14)4-12)5-13-9(7)3-6/h1-3,5,13H,4H2

InChI Key

QDIVCLICYPFSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)CCl

Origin of Product

United States

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